Cas no 91550-08-2 (Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate)

Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate structure
91550-08-2 structure
Product Name:Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate
Numéro CAS:91550-08-2
Le MF:C11H19NO3
Mégawatts:213.273463487625
MDL:MFCD11975893
CID:787066
PubChem ID:10465808
Update Time:2025-09-18

Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate Propriétés chimiques et physiques

Nom et identifiant

    • 1-Pyrrolidinecarboxylic acid, 2-acetyl-, 1,1-dimethylethyl ester, (2S)-
    • tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate
    • (S)-1-Boc-2-acetyl-pyrrolidine
    • (S)-TERT-BUTYL 2-ACETYLPYRROLIDINE-1-CARBOXYLATE
    • tert-butyl (S)-2-acetylpyrrolidine-1-carboxylate
    • BOC-2(S)-acetylpyrrolidine
    • NNCPMJHKYIRKSA-VIFPVBQESA-N
    • (2S)-1-Boc-2-Acetylpyrrolidine
    • 9239AH
    • 2alpha-Acetylpyrrolidine-1-carboxylic acid tert-butyl ester
    • (S)-2-Acetylpyrrolidine-1-carbox
    • 1,1-Dimethylethyl (2S)-2-acetyl-1-pyrrolidinecarboxylate (ACI)
    • 1-Pyrrolidinecarboxylic acid, 2-acetyl-, 1,1-dimethylethyl ester, (S)- (ZCI)
    • (S)-2-Acetylpyrrolidine-1-carboxylic acid tert-butyl ester
    • 91550-08-2
    • AKOS024262187
    • (S)-TERT-BUTYL2-ACETYLPYRROLIDINE-1-CARBOXYLATE
    • SCHEMBL4070752
    • F13091
    • AS-47289
    • F8880-8998
    • MFCD11975893
    • CS-0048612
    • EN300-225323
    • DTXSID60440362
    • Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate
    • MDL: MFCD11975893
    • Piscine à noyau: 1S/C11H19NO3/c1-8(13)9-6-5-7-12(9)10(14)15-11(2,3)4/h9H,5-7H2,1-4H3/t9-/m0/s1
    • La clé Inchi: NNCPMJHKYIRKSA-VIFPVBQESA-N
    • Sourire: C(N1CCC[C@H]1C(=O)C)(=O)OC(C)(C)C

Propriétés calculées

  • Qualité précise: 213.13649347g/mol
  • Masse isotopique unique: 213.13649347g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 3
  • Comptage des atomes lourds: 15
  • Nombre de liaisons rotatives: 3
  • Complexité: 268
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 1
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 46.6
  • Le xlogp3: 1.4

Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Alichem
A109007050-1g
(S)-tert-Butyl 2-acetylpyrrolidine-1-carboxylate
91550-08-2 95%
1g
$341.12 2023-08-31
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
75R0355-1g
(S)-1-Boc-2-acetyl-pyrrolidine
91550-08-2 98%
1g
1187.26CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
75R0355-5g
(S)-1-Boc-2-acetyl-pyrrolidine
91550-08-2 98%
5g
3561.78CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
75R0355-25g
(S)-1-Boc-2-acetyl-pyrrolidine
91550-08-2 98%
25g
14247.11CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
75R0355-500mg
(S)-1-Boc-2-acetyl-pyrrolidine
91550-08-2 98%
500mg
1017.65CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
75R0355-250mg
(S)-1-Boc-2-acetyl-pyrrolidine
91550-08-2 98%
250mg
924.37CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
75R0355-100mg
(S)-1-Boc-2-acetyl-pyrrolidine
91550-08-2 98%
100mg
831.08CNY 2021-05-07
Chemenu
CM126220-1g
tert-butyl (S)-2-acetylpyrrolidine-1-carboxylate
91550-08-2 95%
1g
$373 2021-08-05
Chemenu
CM126220-5g
tert-butyl (S)-2-acetylpyrrolidine-1-carboxylate
91550-08-2 95%
5g
$1119 2021-08-05
Chemenu
CM126220-1g
tert-butyl (S)-2-acetylpyrrolidine-1-carboxylate
91550-08-2 95%+
1g
$138 2024-07-20

Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Solvents: Diethyl ether ;  0 °C; 1 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Référence
Rh2(II)-Catalyzed Selective Aminomethylene Migration from Styryl Azides
Kong, Chen; et al, Organic Letters, 2013, 15(4), 824-827

Méthode de production 2

Conditions de réaction
1.1 Solvents: Diethyl ether ,  Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
Référence
An intramolecular Tsuji-Trost reaction based approach to the synthesis of 6-methylene indolizidines
Martin, Romy E.; et al, Tetrahedron Letters, 2011, 52(38), 4878-4881

Méthode de production 3

Conditions de réaction
1.1 Solvents: Tetrahydrofuran
1.2 Reagents: Ammonium chloride Solvents: Water
1.3 Reagents: Triethylamine ,  Sulfur trioxide-pyridine Solvents: Dimethyl sulfoxide
Référence
4-Phenylbutanoyl-2(S)-acylpyrrolidines and 4-phenylbutanoyl-L-prolyl-2(S)-acylpyrrolidines as prolyl oligopeptidase inhibitors
Wallen, Erik A. A.; et al, Bioorganic & Medicinal Chemistry, 2002, 10(7), 2199-2206

Méthode de production 4

Conditions de réaction
Référence
Fragment-based synthesis and SAR of modified FKBP ligands: influence of different linking on binding affinity
Roehrig, Christoph H.; et al, ChemMedChem, 2007, 2(7), 1054-1070

Méthode de production 5

Conditions de réaction
1.1 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ;  0 °C
2.1 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, 0 °C
2.2 Reagents: Ammonium chloride Solvents: Water ;  0 °C
Référence
Peptidomimetic catalysts as chemical probes of weak intermolecular forces: an insight into The N-H···Cl-C H-bonding interaction
Iio, Chihiro; et al, ChemRxiv, 2023, 1, 1-17

Méthode de production 6

Conditions de réaction
1.1 Solvents: Dimethylformamide ,  Dichloromethane ;  22 h, rt
2.1 Solvents: Tetrahydrofuran ;  4.5 h
Référence
Synthesis of N-Boc-L-2-acetylpiperidine and N-Boc-L-2-acetylpyrrolidine
Geng, Shu; et al, Huaxue Shiji, 2016, 38(5), 414-418

Méthode de production 7

Conditions de réaction
1.1 Solvents: Tetrahydrofuran ;  4.5 h
Référence
Synthesis of N-Boc-L-2-acetylpiperidine and N-Boc-L-2-acetylpyrrolidine
Geng, Shu; et al, Huaxue Shiji, 2016, 38(5), 414-418

Méthode de production 8

Conditions de réaction
1.1 Solvents: Tetrahydrofuran ;  -10 °C; 1 h, -10 °C; 16 h, rt
Référence
Studies on Pumiliotoxin A Alkaloids: An Approach to Preparing the Indolizidinic Core by Intramolecular Diastereoselective N-Heterocyclic Carbene Catalyzed Benzoin Reaction
Correia, Jose Tiago M.; et al, European Journal of Organic Chemistry, 2016, 2016(11), 1972-1976

Méthode de production 9

Conditions de réaction
1.1 Solvents: Tetrahydrofuran ;  rt → -65 °C
1.2 Reagents: Butyllithium Solvents: Hexane ;  30 min, -65 °C
1.3 Solvents: Tetrahydrofuran ;  1 h, -60 °C; 3 h, -60 °C
1.4 Solvents: Water
Référence
Ketopyrrolidines and ketoazetidines as potent dipeptidyl peptidase IV (DPP IV) inhibitors
Ferraris, Dana; et al, Bioorganic & Medicinal Chemistry Letters, 2004, 14(22), 5579-5583

Méthode de production 10

Conditions de réaction
1.1 Catalysts: Cuprous iodide Solvents: Diethyl ether ,  Tetrahydrofuran
Référence
α-Amino ketones derived from L-proline, as precursors for isomitosanes and mitosenes
Orlemans, E. O. M.; et al, Recueil des Travaux Chimiques des Pays-Bas, 1989, 108(2), 64-72

Méthode de production 11

Conditions de réaction
1.1 Reagents: Oxalyl chloride Solvents: Dimethylformamide ,  Pyridine
1.2 Reagents: Pyridine ,  N,O-Dimethylhydroxylamine hydrochloride
1.3 Solvents: Tetrahydrofuran
Référence
Stereoelectronic requirements of palladium(0)-catalyzed cyclization. A synthesis of allo-pumiliotoxin 339B
Trost, Barry M.; et al, Journal of the American Chemical Society, 1989, 111(13), 4988-90

Méthode de production 12

Conditions de réaction
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ;  15 min, rt; 15 h, rt
2.1 Solvents: Diethyl ether ;  0 °C; 1 h, 0 °C
2.2 Reagents: Ammonium chloride Solvents: Water
Référence
Rh2(II)-Catalyzed Selective Aminomethylene Migration from Styryl Azides
Kong, Chen; et al, Organic Letters, 2013, 15(4), 824-827

Méthode de production 13

Conditions de réaction
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Tetrahydrofuran ;  1 h, rt
1.2 Reagents: Triethylamine ;  overnight, rt
2.1 Solvents: Diethyl ether ;  0 °C; 1 h, 0 °C
2.2 Reagents: Ammonium chloride Solvents: Water
Référence
Efficient analysis of 2-acetyl-1-pyrroline in foods using a novel derivatization strategy and LC-MS/MS
Jost, Tobias ; et al, Journal of Agricultural and Food Chemistry, 2019, 67(10), 3046-3054

Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate Raw materials

Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate Preparation Products

Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate Fournisseurs

Amadis Chemical Company Limited
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Audited Supplier Fournisseurs audités
(CAS:91550-08-2)Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate
Numéro de commande:A1045434
État des stocks:in Stock
Quantité:5g/25g
Pureté:99%
Dernières informations tarifaires mises à jour:Thursday, 29 August 2024 17:19
Prix ($):301.0/1052.0
Courriel:sales@amadischem.com
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:91550-08-2)Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate
A1045434
Pureté:99%/99%
Quantité:5g/25g
Prix ($):301.0/1052.0
Courriel